molecular formula C14H17NO B14404623 [(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol CAS No. 84573-37-5

[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol

Cat. No.: B14404623
CAS No.: 84573-37-5
M. Wt: 215.29 g/mol
InChI Key: GVSIZOMZTSZMTJ-IINYFYTJSA-N
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Description

[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol is a complex organic compound with a unique structure that includes a tetrahydrocarbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure selective reduction.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction. This method is scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of pharmacologically active compounds. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its chemical properties allow for the creation of materials with specific characteristics, such as enhanced strength or flexibility.

Mechanism of Action

The mechanism of action of [(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, its tetrahydrocarbazole core can interact with hydrophobic regions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    [(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]ethanol: Similar structure with an ethyl group instead of a methanol group.

    [(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]acetone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol is unique due to its specific combination of a tetrahydrocarbazole core and a hydroxyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

84573-37-5

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

[(1R,4aR)-4a-methyl-1,2,3,4-tetrahydrocarbazol-1-yl]methanol

InChI

InChI=1S/C14H17NO/c1-14-8-4-5-10(9-16)13(14)15-12-7-3-2-6-11(12)14/h2-3,6-7,10,16H,4-5,8-9H2,1H3/t10-,14+/m0/s1

InChI Key

GVSIZOMZTSZMTJ-IINYFYTJSA-N

Isomeric SMILES

C[C@]12CCC[C@H](C1=NC3=CC=CC=C23)CO

Canonical SMILES

CC12CCCC(C1=NC3=CC=CC=C23)CO

Origin of Product

United States

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